![molecular formula C14H12O2S B2819231 4-[(Phenylthio)methyl]benzoic acid CAS No. 88382-49-4](/img/structure/B2819231.png)

4-[(Phenylthio)methyl]benzoic acid

説明

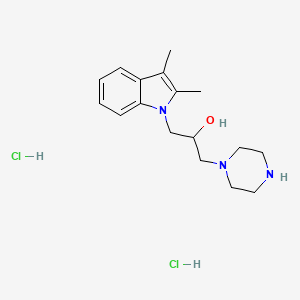

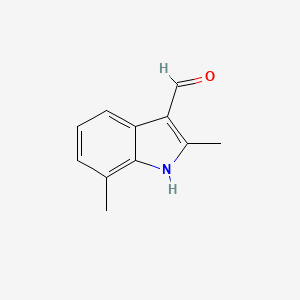

“4-[(Phenylthio)methyl]benzoic acid” is a chemical compound with the molecular formula C14H12O2S . It is a derivative of benzoic acid, where a phenylthiomethyl group is attached to the fourth carbon of the benzene ring .

Synthesis Analysis

The synthesis of “4-[(Phenylthio)methyl]benzoic acid” can be achieved through various methods. One such method involves the reaction of methyl 4-(phenylthio)benzoate with lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water . The mixture is stirred at 20°C for 4 hours, then neutralized to pH=1 with concentrated hydrochloric acid and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of “4-[(Phenylthio)methyl]benzoic acid” consists of a benzene ring attached to a carboxylic acid group and a phenylthiomethyl group . The molecule has a molar refractivity of 65.8±0.4 cm³ and a polarizability of 26.1±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis

“4-[(Phenylthio)methyl]benzoic acid” has a density of 1.3±0.1 g/cm³, a boiling point of 422.0±28.0 °C at 760 mmHg, and a flash point of 209.0±24.0 °C . It has a molar volume of 175.1±5.0 cm³ .科学的研究の応用

Liquid Crystal Synthesis

4-[(Phenylthio)methyl]benzoic acid plays a role in synthesizing liquid crystal intermediates. These intermediates are crucial in the development of both ferroelectric and antiferroelectric liquid crystals. Such crystals have wide applications in display technologies and other advanced optical systems (Dou Qing, 2000).

Polymer Flexibilizers and Flame-Retardant Additives

The compound is involved in the synthesis of asymmetrically disubstituted disulfide monomers, which serve as polymer chain flexibilizers and flame-retardant additives in various aromatic polymers. This application is significant in enhancing the physical properties and safety of polymers used in numerous industrial and consumer products (L. Carpaneto et al., 1996).

Free-Radical Polymerization

4-[(Phenylthio)methyl]benzoic acid derivatives have been studied as potential electron donors in photoinduced free-radical polymerizations. Such processes are fundamental in creating polymers with specific properties, useful in coatings, adhesives, and other materials science applications (A. Wrzyszczyński et al., 2000).

Organic Synthesis and Pharmaceutical Intermediates

This compound is used in the synthesis of various organic compounds, including pharmaceutical intermediates. Its utility in such syntheses underlines its importance in the development of new drugs and medicinal compounds (M. Charest et al., 2005).

Chemical Catalysis

In the realm of chemical catalysis, derivatives of 4-[(Phenylthio)methyl]benzoic acid are involved in reactions like methylation and arylation of C-H bonds in carboxylic acids. These reactions are crucial in the production of fine chemicals and pharmaceuticals (R. Giri et al., 2007).

特性

IUPAC Name |

4-(phenylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCGTVWKHISHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893834 | |

| Record name | 4-(Phenylsulfanylmethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88382-49-4 | |

| Record name | 4-(Phenylsulfanylmethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2819153.png)

![1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819161.png)

![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)

![N-(4-methylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2819165.png)

![6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2819167.png)

![N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2819168.png)